molecular formula C10H12O2 B12438319 2-(2-Methoxy-5-methylphenyl)acetaldehyde CAS No. 676608-50-7

2-(2-Methoxy-5-methylphenyl)acetaldehyde

Cat. No.: B12438319
CAS No.: 676608-50-7
M. Wt: 164.20 g/mol
InChI Key: IQKMIEVCPXGAPB-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)acetaldehyde is an organic compound with the molecular formula C10H12O2. It is a derivative of benzeneacetaldehyde, where the benzene ring is substituted with a methoxy group at the second position and a methyl group at the fifth position. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-methylphenyl)acetaldehyde can be achieved through several methods. One common method involves the Friedel-Crafts acylation of 2-methoxy-5-methylbenzene with acetyl chloride, followed by reduction of the resulting ketone to the corresponding aldehyde. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride and a reducing agent like sodium borohydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions followed by catalytic hydrogenation. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-methylphenyl)acetaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methoxy-5-methylphenyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)acetaldehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is utilized in various chemical syntheses and biological assays. Additionally, its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxy-5-methylphenyl)acetaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and physical properties. Its aldehyde group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(2-methoxy-5-methylphenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8-3-4-10(12-2)9(7-8)5-6-11/h3-4,6-7H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKMIEVCPXGAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80616042
Record name (2-Methoxy-5-methylphenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676608-50-7
Record name (2-Methoxy-5-methylphenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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